molecular formula C10H21NO4 B13583313 tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate

tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate

Cat. No.: B13583313
M. Wt: 219.28 g/mol
InChI Key: HRCHBZWIBDIHBA-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a butyl chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate typically involves the reaction of 4-hydroxy-2-methoxybutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Acts as a protecting group for amines in peptide synthesis.

Biology:

  • Investigated for its potential role in enzyme inhibition studies.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential use in drug delivery systems.
  • Studied for its pharmacological properties and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with the active site of the target molecule, leading to modulation of its activity .

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxyphenyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-hydroxycyclohexyl)carbamate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-2-methoxybutyl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-7-8(14-4)5-6-12/h8,12H,5-7H2,1-4H3,(H,11,13)

InChI Key

HRCHBZWIBDIHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCO)OC

Origin of Product

United States

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